Mebrofenin
Overview
Description
Mebrofenin is a diagnostic radiopharmaceutical used primarily for imaging the liver and gallbladder. It is a chelate composed of two molecules of a lidocaine analogue, attached to a technetium-99m ion. This compound is known for its high hepatic uptake and rapid biliary excretion, making it an effective agent for hepatobiliary scintigraphy .
Mechanism of Action
Target of Action
Mebrofenin, also known as Technetium Tc-99m this compound, is a diagnostic radiopharmaceutical agent . Its primary targets are the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) . These transporters are responsible for the hepatic uptake of this compound .
Mode of Action
This compound is taken up into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . Instead, it is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray .
Biochemical Pathways
This compound is involved in the hepatobiliary transport process . After being taken up by hepatocytes, it is promptly secreted into the bile . This process is mediated by efflux transporters, specifically the multidrug resistance-associated proteins (MRPs) . The MRPs mediate the canalicular (liver-to-bile) and sinusoidal (liver-to-blood) excretion of this compound .
Pharmacokinetics
Following intravenous injection, visualization in the liver could be detected by 5 minutes and maximum liver uptake occurred at 11 minutes post-injection . The pharmacokinetics of this compound is characterized by high hepatic uptake and fast biliary excretion, resulting in improved hepatic imaging .
Result of Action
The result of this compound’s action is the generation of a gamma ray, which can be detected using a gamma camera . This allows for single photon emission computer tomography (SPECT) imaging of the liver or gallbladder . The molecular and cellular effects of this compound’s action primarily involve its interaction with hepatocyte transporters, leading to its uptake and subsequent excretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, hepatocyte transporter function can be altered in several pathophysiological situations and can be modulated by certain drugs . This can potentially impact the pharmacokinetics and drug-induced liver injury . Therefore, understanding these factors is crucial for the accurate interpretation of this compound scintigraphy data .
Biochemical Analysis
Biochemical Properties
This compound is taken up into hepatocytes through the action of organic anion-transporting polypeptides (OATP1B1 and OATP1B3) transporters . These transporters are responsible for the hepatic uptake of this compound, making it a crucial component in biochemical reactions within the liver .
Cellular Effects
Upon intravenous administration, this compound bound to plasma proteins is cleared from systemic circulation in approximately 5 minutes by hepatocytes . This rapid clearance and high hepatic uptake can influence cell function, particularly in the liver .
Molecular Mechanism
It is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray . This process allows for the visualization of the liver and gallbladder during imaging procedures .
Temporal Effects in Laboratory Settings
This compound’s fast hepatic excretion (t ½ =17 minutes) and high hepatic uptake (98.1%) can be attributed to the 3-bromo-2,4,6-trimethylphenyl moiety . These properties allow for its use in time-sensitive imaging procedures .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it is known that this compound is used in hepatobiliary imaging tests . The dosage and its effects would likely vary based on the specific needs of the imaging procedure .
Metabolic Pathways
This compound is involved in the hepatobiliary elimination pathway . It is taken up by hepatocytes and then secreted into the canaliculi, finally being excreted by the bile ducts .
Transport and Distribution
This compound is transported into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . It is then distributed within the liver, allowing for its use in imaging procedures .
Subcellular Localization
Once inside the hepatocytes, this compound is secreted into the canaliculi and finally excreted by the bile ducts . This suggests that this compound is localized within the hepatocytes before being transported to the canaliculi for excretion .
Preparation Methods
Mebrofenin is prepared as a sterile kit containing this compound and dehydrated stannous fluoride. The vial is reconstituted with sodium pertechnetate solution to form the final radiolabeled technetium-99m this compound. The pH of the reconstituted product is adjusted to 4.2 to 5.7 using sodium hydroxide or hydrochloric acid .
Chemical Reactions Analysis
Mebrofenin undergoes several chemical reactions, primarily involving its chelation with technetium-99m. The major product formed is technetium-99m this compound, which is used for diagnostic imaging. The compound’s structure allows it to bind to albumin and be taken up by hepatocytes .
Scientific Research Applications
Mebrofenin is extensively used in hepatobiliary scintigraphy to assess liver function, evaluate bile duct patency, and investigate gallbladder diseases such as cholecystitis and bile leaks. It is also employed to calculate gallbladder ejection fraction, aiding in the diagnosis of biliary dyskinesia . Additionally, this compound is used as a probe for hepatic transporter activity, particularly the multidrug resistance-associated protein 2 (MRP2) .
Comparison with Similar Compounds
Mebrofenin is similar to other hepatobiliary imaging agents such as technetium-99m diisopropyl-iminodiacetic acid (DISIDA) and technetium-99m lidofenin. this compound has a faster hepatic excretion and higher hepatic uptake compared to these compounds, making it more efficient for imaging .
Similar Compounds:- Technetium-99m diisopropyl-iminodiacetic acid (DISIDA)
- Technetium-99m lidofenin
- Technetium-99m trimethylbromoanilino iminodiacetic acid (BIDA)
Properties
IUPAC Name |
2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPZZZZLAQGTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046891 | |
Record name | Mebrofenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78266-06-5 | |
Record name | Mebrofenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78266-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebrofenin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebrofenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebrofenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebrofenin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBROFENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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